molecular formula C15H21NO3 B187624 N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide CAS No. 315712-29-9

N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide

Cat. No. B187624
M. Wt: 263.33 g/mol
InChI Key: BVAITUYABNDCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide, also known as 2C-H, is a synthetic compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used for recreational purposes, but it also has potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. It may also affect the release and reuptake of neurotransmitters, such as serotonin, dopamine, and norepinephrine.

Biochemical And Physiological Effects

N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects. These include altered mood, perception, and cognition. It may also cause changes in heart rate, blood pressure, and body temperature.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is its potential to selectively target serotonin receptors. This could make it a useful tool for studying the role of these receptors in various neurological conditions. However, its psychoactive properties may make it difficult to control for confounding variables in experiments. Additionally, the potential for abuse and addiction may limit its use in certain settings.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide. These include:
1. Further studies on the mechanism of action and pharmacology of this compound.
2. Investigation of the potential therapeutic applications of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in neurological conditions.
3. Development of more selective and potent compounds that target serotonin receptors.
4. Exploration of the potential use of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in combination with other drugs for the treatment of neurological conditions.
5. Investigation of the potential long-term effects of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide on brain function and behavior.
Conclusion:
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide is a synthetic compound with potential applications in scientific research. Its affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various neurological conditions. However, its psychoactive properties and potential for abuse and addiction may limit its use in certain settings. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound could be used to study the role of serotonin receptors in various neurological conditions, such as depression and anxiety.

properties

CAS RN

315712-29-9

Product Name

N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C15H21NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,16,17)

InChI Key

BVAITUYABNDCPN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 ml (7.62 mmol, 1.1 eq.) of cyclohexanoic acid chloride is added to a solution of 1.05 g (6.89 mmol) of 2,5-dimethoxyaniline in 10 ml of a mixture toluene/methanol (1/1). The reaction mixture is maintained under stirring at 70° C. for 1.5 hour, and, after returning to ambient temperature, is poured into 50 ml of water. The expected product is extracted twice with 50 ml of toluene, then washed twice with 50 ml of water. The organic phases are combined, dried over magnesium sulphate and the solvent evaporated off under reduced pressure. 1.46 g (yield=67%) of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide is obtained and used without other purification in the following stage.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
toluene methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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